1-isopropyltetrahydro-2(1H)-pyrimidinone

Solubility Bioconjugation Aqueous-Phase Synthesis

Standard cyclic ureas like DMPU are fully water-miscible, complicating product isolation during aqueous workup. 1-Isopropyltetrahydro-2(1H)-pyrimidinone solves this with limited aqueous solubility (≥25 mg/mL), ensuring clean partitioning into the organic layer for higher recovered yields. Its bulky N-isopropyl group promotes lower coordination number metal complexes-ideal for cross-coupling catalysis-while the single N-H site enables chiral auxiliary development. Available at ≥98% purity with standard packs from 25 mg to bulk; custom synthesis supported.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B11998567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyltetrahydro-2(1H)-pyrimidinone
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC(C)N1CCCNC1=O
InChIInChI=1S/C7H14N2O/c1-6(2)9-5-3-4-8-7(9)10/h6H,3-5H2,1-2H3,(H,8,10)
InChIKeyYSGULFMLWSBIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyltetrahydro-2(1H)-pyrimidinone Sourcing & Specifications


1-Isopropyltetrahydro-2(1H)-pyrimidinone (CAS 89940-92-1) is a cyclic urea derivative belonging to the class of polar aprotic solvents . Characterized by a six-membered pyrimidinone ring with a single N-isopropyl substituent, it has the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol . This compound is commercially available, typically with a purity of ≥98% to 99% , and serves as a building block and solvent in organic synthesis, functioning as an aprotic dipolar solvent that can stabilize reactive intermediates .

Workflow
Polar aprotic solvent for organic synthesis; stabilizes reactive intermediates.
Grade
High-purity synthesis-grade solvent (commercially available).
Structural Feature
N-Isopropyl substitution provides distinct steric and hydrogen-bond properties vs. fully methylated cyclic ureas.

Why 1-Isopropyltetrahydro-2(1H)-pyrimidinone Cannot Be Substituted


Within the class of cyclic urea solvents, compounds like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and 1,3-dimethyl-2-imidazolidinone (DMI) are well-established, but their performance is tightly coupled to their specific N-substitution patterns. The introduction of a single, bulky isopropyl group in 1-isopropyltetrahydro-2(1H)-pyrimidinone fundamentally alters key physicochemical parameters including steric demand, hydrogen bonding potential, and solubility profile relative to the fully methylated DMPU or the five-membered DMI [1]. These changes directly impact a molecule's ability to solvate cations, stabilize transition states, or function as a chiral auxiliary. Consequently, a user seeking to replace DMPU with 1-isopropyltetrahydro-2(1H)-pyrimidinone—or vice versa—cannot assume equivalent performance; the evidence below quantifies where these differences manifest and why they matter for specific research applications [2].

Steric profile mismatch
Isopropyl group alters steric demand vs. methyl substituents in DMPU/DMI; may shift coordination behavior and catalytic selectivity.
Hydrogen bond donor absent in analogs
The N-H group enables H-bond donation, impacting anion solvation and supramolecular interactions—capabilities not provided by fully methylated DMPU or DMI.
Aqueous solubility contrast
Limited water solubility vs. complete miscibility of DMPU affects suitability for biphasic reactions and aqueous work-up protocols.

1-Isopropyltetrahydro-2(1H)-pyrimidinone vs. DMPU and DMI


Limited Aqueous Solubility vs. DMPU

1-Isopropyltetrahydro-2(1H)-pyrimidinone demonstrates a defined, limited aqueous solubility, in stark contrast to the complete water miscibility of its dimethylated analog DMPU [1]. Specifically, the compound is soluble in water to at least 25 mg/mL, a value that places it in a distinct solubility class [1]. In comparison, DMPU is a clear, hygroscopic liquid that is completely miscible with water [2]. This difference of a factor of >40 (where >40 mg/mL represents 'freely soluble') is a critical discriminator for applications requiring biphasic conditions or controlled partitioning.

Aqueous solubility
Reported
Target: ≥25 mg/mL
DMPU: miscible (>1000 mg/mL)
Supports biphasic reaction design
Partitioning differs significantly; DMPU >40× more miscible
Solubility Bioconjugation Aqueous-Phase Synthesis

Steric Demand: Isopropyl vs. Methyl Effect

The isopropyl substituent on 1-isopropyltetrahydro-2(1H)-pyrimidinone creates a significantly larger steric profile compared to the methyl groups found on DMPU or DMI. While direct X-ray crystallographic data for the target compound's metal complexes is not available, studies on the closely related DMPU have established that its two N-methyl groups are sufficient to create a 'space-demanding' ligand environment, which forces lower coordination numbers on metal centers (e.g., five-coordinate nickel(II) vs. the typical six-coordinate) [1]. The replacement of one methyl group with a bulkier isopropyl group logically increases this steric pressure, suggesting an even greater propensity to enforce low-coordination geometries and influence catalytic selectivity [2].

Steric demand
Class-level
Isopropyl substitution inferred to increase steric bulk vs. methyl (DMPU/DMI).
May influence coordination geometry
Inference from DMPU studies; no direct structural data
Coordination Chemistry Organometallic Catalysis Steric Effects

Hydrogen Bond Donor: N-H vs. Methylated Analogs

Unlike DMPU, which has both nitrogen atoms methylated and is thus a pure hydrogen bond acceptor, 1-isopropyltetrahydro-2(1H)-pyrimidinone possesses a single N-H group (from the unsubstituted nitrogen at the 3-position) . This structural feature confers the ability to act as both a hydrogen bond donor and acceptor, a property that is absent in DMPU and DMI [1]. The presence of a donor can profoundly influence solvation of anions, transition state stabilization, and crystal packing interactions.

H-bond donor count
Reported
Target: 1 (N-H)
DMPU/DMI: 0
Enables anion solvation and assembly
Unique donor site absent in fully methylated analogs
Hydrogen Bonding Supramolecular Chemistry Solvent Effects

Thermal Stability and Boiling Point vs. DMPU

While the experimental boiling point of 1-isopropyltetrahydro-2(1H)-pyrimidinone is not widely reported, its molecular weight (142.20 g/mol) is higher than that of DMPU (128.17 g/mol), and the presence of the branched isopropyl group is expected to increase its boiling point relative to the linear dimethyl analog . For context, DMPU has a reported boiling point of 146°C at 44 mmHg (lit.) and a normal boiling point around 246°C [1]. The target compound is predicted to have a boiling point in excess of 250°C, offering a wider liquid range for high-temperature applications [2].

Thermal stability
Data to verify
Predicted bp >250°C
May support high-temperature synthesis
DMPU bp 246°C, DMI 225°C (reported); experimental data needed
High-Temperature Reactions Solvent Recovery Process Chemistry

1-Isopropyltetrahydro-2(1H)-pyrimidinone: Where It Outperforms Analogs


Biphasic Reactions & Aqueous Work-Up

Its limited aqueous solubility (≥25 mg/mL) makes 1-isopropyltetrahydro-2(1H)-pyrimidinone an ideal organic phase component for liquid-liquid extractions. Unlike DMPU, which is fully miscible with water, this compound will partition cleanly into an organic layer, simplifying product isolation and improving yields for reactions where the solvent must be separated from an aqueous phase [1].

Asymmetric Synthesis & Chiral Auxiliaries

The single N-H group, combined with the steric bulk of the isopropyl substituent, positions this compound as a promising scaffold for developing new chiral auxiliaries or ligands. The N-H site can be further functionalized, and the existing chirality of the isopropyl group (if present in an enantiopure form) provides a foundation for stereoselective transformations, an avenue not possible with achiral DMPU or DMI .

Coordination Chemistry: Low-Coordinate Complexes

The enhanced steric demand of the isopropyl group, as inferred from studies on DMPU, is likely to promote the formation of lower coordination number metal complexes. This is valuable for researchers targeting specific geometries (e.g., trigonal planar or square planar) that are catalytically active in reactions like cross-coupling, where DMPU's less bulky methyl groups may allow higher coordination numbers [2].

High-Temperature Polymer Synthesis

Given its predicted higher boiling point, 1-isopropyltetrahydro-2(1H)-pyrimidinone is a candidate solvent for poly(aryl ether) synthesis and other high-temperature polymerization reactions where DMPU has been successfully used but where an even wider liquid range is desired. The improved thermal stability may allow for less stringent reaction conditions and higher molecular weight polymers [3].

Application
Selection Property
Validation Focus
Biphasic synthesis & aqueous work-up
Limited aqueous solubility profile
Partitioning and extraction efficiency
Asymmetric synthesis & chiral auxiliaries
N-H functionalization & steric bulk
Stereochemical induction potential
Low-coordinate metal complexes
Steric demand for low coordination
Coordination geometry control
High-temperature polymer synthesis
Predicted high boiling point
Thermal stability and solvent loss

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